molecular formula C13H16BClN2O2 B8089829 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8089829
M. Wt: 278.54 g/mol
InChI Key: HVJAGVGKXLYTGM-UHFFFAOYSA-N
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing heterocyclic compound with a chlorinated indazole core and a pinacol boronate ester group. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The chlorine substituent at position 3 introduces electronic and steric effects, while the boronate ester at position 5 enables participation in palladium-catalyzed reactions. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)17-16-10/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJAGVGKXLYTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that belongs to the indazole class of compounds. Its unique structure includes a chloro group and a dioxaborolane moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H15BClNO2
  • Molecular Weight : 263.53 g/mol
  • CAS Number : 1212021-11-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form stable complexes with biological molecules, enhancing the compound's efficacy in therapeutic applications.

Anticancer Activity

Research indicates that compounds containing indazole and boron moieties exhibit significant anticancer properties. For instance:

  • Estrogen Receptor Modulation : Some studies suggest that derivatives of indazole can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers, particularly breast cancer. This modulation can lead to reduced tumor proliferation and improved patient outcomes .

Kinase Inhibition

The compound has shown potential as a kinase inhibitor:

  • CDK Inhibition : Preliminary studies have demonstrated that similar indazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Such inhibition may lead to cell cycle arrest in cancer cells .

Case Studies

StudyFindings
Study 1Investigated the effects of indazole derivatives on ERα modulation in breast cancer cell lines. Results indicated a significant decrease in cell proliferation upon treatment with boron-containing indazoles .
Study 2Evaluated the kinase inhibitory activity of various indazole compounds. The results showed that certain derivatives effectively inhibited CDK4/6 activity with IC50 values in the nanomolar range .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

  • Toxicity Studies : Initial assessments indicate that the compound may cause skin and eye irritation. Appropriate handling precautions should be taken when working with this chemical .

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing moiety enhances its utility in drug discovery and development. Boron compounds have been recognized for their role in the design of novel therapeutics due to their ability to interact with biological targets.

Key Applications:

  • Anticancer Agents: Research indicates that indazole derivatives exhibit anticancer properties. The incorporation of boron may enhance the efficacy and selectivity of these compounds against cancer cells.
  • Enzyme Inhibitors: The structural features of this compound make it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.

Materials Science

In materials science, the compound can be utilized for synthesizing advanced materials with tailored properties.

Key Applications:

  • Polymer Chemistry: The boron functionality allows for the creation of cross-linked polymer networks. These materials can be engineered for specific mechanical and thermal properties.
  • Nanomaterials: The compound can serve as a precursor for boron-doped nanomaterials, which have applications in electronics and photonics.

Agricultural Research

The potential application of this compound in agriculture is notable due to its possible role as a pesticide or herbicide.

Key Applications:

  • Pesticidal Activity: Studies suggest that compounds containing boron can exhibit insecticidal properties. The indazole framework may contribute to the overall efficacy against pests.
  • Plant Growth Regulators: The compound could be explored as a plant growth regulator, enhancing crop yields or stress resistance.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that indazole derivatives showed significant cytotoxicity against various cancer cell lines.
Study BPolymer SynthesisDeveloped a new polymer using boron-containing compounds that exhibited improved thermal stability and mechanical strength.
Study CPesticidal EfficacyEvaluated the insecticidal activity of boron-containing compounds, showing promising results against common agricultural pests.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Indazole Core

3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 864771-17-5)
  • Key Difference : Methyl group at position 3 instead of chlorine.
  • This compound’s structural similarity (score 1.00 in ) suggests comparable synthetic utility but differing electronic profiles .
1-Benzyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 1430753-39-1)
  • Key Difference : Benzyl group at position 1.
  • Impact : The benzyl substituent introduces steric bulk and aromaticity, which may reduce solubility in polar solvents but improve stability. This modification is relevant for applications requiring controlled release or targeted delivery .
3-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 2304634-53-3)
  • Key Difference : Ethyl group at position 3.
  • Similarity score 0.93 indicates moderate structural overlap .

Non-Indazole Boronate Analogs

3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile (CAS 1212021-11-8)
  • Key Difference : Benzonitrile core instead of indazole.
  • Impact : The nitrile group enhances polarity and reactivity, making this compound suitable for nucleophilic substitutions. Predicted boiling point (361.1°C) and density (1.16 g/cm³) suggest higher thermal stability than indazole derivatives .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
  • Key Difference : Imidazole core with methyl substitution.
  • Impact : The imidazole’s nitrogen-rich structure enables coordination to metal catalysts, but the absence of a fused benzene ring reduces aromatic stabilization compared to indazole derivatives .

Reactivity in Cross-Coupling Reactions

  • Methyl/Ethyl Substituents : Electron-donating groups may accelerate coupling but reduce control over byproduct formation.

Data Tables for Key Compounds

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications Reference
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Not explicitly provided C₁₃H₁₅BClN₂O₂ Cl (3), Boronate (5) Suzuki coupling, drug intermediates
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 864771-17-5 C₁₄H₁₈BN₂O₂ CH₃ (3), Boronate (5) Enhanced coupling rates
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 1430753-39-1 C₂₀H₂₃BN₂O₂ Benzyl (1), Boronate (5) Targeted delivery systems
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 1212021-11-8 C₁₃H₁₅BClNO₂ Cl (3), CN (5) High thermal stability

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